Methylaminomethanol
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Overview
Description
Methylaminomethanol, also known as 2-(Methylamino)ethanol, is an organic compound with the molecular formula C₃H₉NO. It is a clear, colorless to slightly yellow liquid that is miscible with water and many organic solvents. This compound is used as an intermediate in various chemical syntheses and has applications in multiple industries, including textiles, pharmaceuticals, and personal care products .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methylaminomethanol is typically synthesized by reacting ethylene oxide with methylamine. The reaction is exothermic and requires external cooling to maintain the desired temperature. The reaction can be represented as follows:
C2H4O+CH3NH2→CH3NHCH2CH2OH
This method is commonly used in both laboratory and industrial settings due to its efficiency and simplicity .
Industrial Production Methods
In industrial production, the reaction is carried out in large reactors with precise control over temperature and pressure. The product is then purified through distillation to remove any unreacted starting materials and by-products. The final product is a high-purity this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Methylaminomethanol undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or acids.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) can be used under basic conditions.
Major Products Formed
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Produces primary or secondary amines.
Substitution: Produces various substituted amines.
Scientific Research Applications
Methylaminomethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a solvent for removing carbon dioxide from gas streams.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Used in the formulation of pharmaceuticals due to its buffering properties.
Industry: Utilized in the production of textile lubricants, polishes, detergents, and personal care products
Mechanism of Action
The mechanism of action of methylaminomethanol involves its interaction with various molecular targets and pathways. It acts as a nucleophile in substitution reactions, where it donates an electron pair to form new chemical bonds. In biological systems, it can interact with enzymes and receptors, influencing biochemical pathways and cellular functions .
Comparison with Similar Compounds
Similar Compounds
Ethanolamine: Similar structure but lacks the methyl group.
Dimethylaminoethanol: Contains an additional methyl group compared to methylaminomethanol.
Triethanolamine: Contains three ethanolamine units.
Uniqueness
This compound is unique due to its specific combination of an amino group and a hydroxyl group, which allows it to participate in a wide range of chemical reactions. Its ability to act as both a nucleophile and a base makes it a versatile compound in organic synthesis .
Properties
IUPAC Name |
methylaminomethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7NO/c1-3-2-4/h3-4H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZXGZAJMDLJLMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7NO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50412977 |
Source
|
Record name | Methylaminomethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50412977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
61.08 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3400-38-2 |
Source
|
Record name | Methylaminomethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50412977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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